Solid-State Polymerization Conversion: 4,6-Decadiyn-1,10-diol Derivatives Exhibit Lower Conversion than 5,7-Dodecadiyn-1,12-diol Derivatives
In a direct head-to-head comparison, derivatives of 4,6-decadiyn-1,10-diol with trialkoxyphenylurethane groups exhibited lower solid-state polymerization conversion than analogous derivatives of 5,7-dodecadiyn-1,12-diol under identical UV or γ-ray irradiation conditions [1]. The difference is attributed to a less favorable monomer arrangement for topochemical polymerization in the 4,6-decadiyn-1,10-diol derivatives [1].
| Evidence Dimension | Solid-state polymerization conversion |
|---|---|
| Target Compound Data | Lower conversion (exact values not reported) |
| Comparator Or Baseline | 5,7-Dodecadiyn-1,12-diol derivatives (better conversion) |
| Quantified Difference | Not precisely quantified; qualitative comparison indicating better conversion for C12 analog |
| Conditions | Solid-state polymerization stimulated by UV or γ-ray irradiation of trialkoxyphenylurethane derivatives |
Why This Matters
This comparative data informs researchers that 4,6-decadiyn-1,10-diol may be less efficient for applications requiring high monomer-to-polymer conversion, directing material selection toward the C12 analog when conversion yield is the primary metric.
- [1] Takahashi, R., Nunokawa, T., Shibuya, T., Tomita, R., Tatewaki, Y., Okada, S., Kimura, T., Shimada, S., & Matsuda, H. (2012). Synthesis and Solid-State Polymerization of Butadiyne Derivatives with Trialkoxyphenylurethane Groups. Bulletin of the Chemical Society of Japan, 85(2), 236-244. DOI: 10.1246/bcsj.20110219 View Source
